molecular formula C7H9N7OS B15192546 Acetic acid, ((7-amino-(1,2,4)triazolo(1,5-c)pyrimidin-5-yl)thio)-, hydrazide CAS No. 143212-84-4

Acetic acid, ((7-amino-(1,2,4)triazolo(1,5-c)pyrimidin-5-yl)thio)-, hydrazide

Cat. No.: B15192546
CAS No.: 143212-84-4
M. Wt: 239.26 g/mol
InChI Key: OFJYXXAVWUDFBB-UHFFFAOYSA-N
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Description

Acetic acid, ((7-amino-(1,2,4)triazolo(1,5-c)pyrimidin-5-yl)thio)-, hydrazide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, ((7-amino-(1,2,4)triazolo(1,5-c)pyrimidin-5-yl)thio)-, hydrazide typically involves multiple steps, starting from readily available starting materialsFor instance, the key starting material pyrazolopyrimidine can be obtained by treating a formimidate derivative with hydrazine hydrate in ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, ((7-amino-(1,2,4)triazolo(1,5-c)pyrimidin-5-yl)thio)-, hydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The amino and thio groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Acetic acid, ((7-amino-(1,2,4)triazolo(1,5-c)pyrimidin-5-yl)thio)-, hydrazide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of acetic acid, ((7-amino-(1,2,4)triazolo(1,5-c)pyrimidin-5-yl)thio)-, hydrazide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. For example, derivatives of triazolo-pyrimidine have been shown to inhibit CDK2, a key enzyme involved in cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid, ((7-amino-(1,2,4)triazolo(1,5-c)pyrimidin-5-yl)thio)-, hydrazide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

143212-84-4

Molecular Formula

C7H9N7OS

Molecular Weight

239.26 g/mol

IUPAC Name

2-[(7-amino-[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)sulfanyl]acetohydrazide

InChI

InChI=1S/C7H9N7OS/c8-4-1-5-10-3-11-14(5)7(12-4)16-2-6(15)13-9/h1,3H,2,8-9H2,(H,13,15)

InChI Key

OFJYXXAVWUDFBB-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(N2C1=NC=N2)SCC(=O)NN)N

Origin of Product

United States

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